Melezitose monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

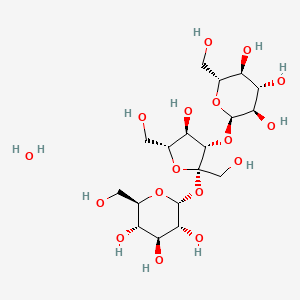

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXAVQUXSYFPDE-ZDVKUAOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10030-67-8 | |

| Record name | Melezitose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MELEZITOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74671JEQ9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Melezitose monohydrate?

This guide provides an in-depth exploration of the physical and chemical properties of melezitose monohydrate, a non-reducing trisaccharide of significant interest in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of technical data and practical insights to facilitate its application in research and development.

Introduction: Understanding this compound

Melezitose, a trisaccharide composed of two glucose molecules and one fructose molecule, is found in the honeydew of certain insects and the nectar of various plants.[1] Its monohydrate form is a stable, crystalline substance that serves as a valuable tool in microbiology, food science, and pharmaceutical research.[1][2] Notably, it is used to differentiate between clinical isolates of Klebsiella species and in studies investigating carbohydrate metabolism.[3] Its low hygroscopicity and stability also make it a candidate for use as an excipient in pharmaceutical formulations and as a cryoprotectant for biological samples.[2]

This guide will delve into the specific physicochemical characteristics of this compound, providing the foundational knowledge necessary for its effective use in a laboratory setting.

Chemical Structure and Identification

This compound is systematically named O-α-D-Glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside monohydrate. Its chemical structure is a key determinant of its physical and chemical properties.

Caption: Chemical structure of this compound.

The identity of this compound can be confirmed using techniques such as ¹H-NMR spectroscopy.[4] Its purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Key Identifiers:

-

CAS Number: 10030-67-8[5]

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups. It typically appears as a white or colorless crystalline solid.[4][8]

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [4][9] |

| Melting Point | 154-160 °C (with decomposition) | [10] |

| Solubility in Water | 50 mg/mL, forming a clear, colorless solution | |

| Solubility in Ethanol | Soluble | [4][8] |

| Optical Rotation | [α]²⁰/D +88±2°, c = 4% in H₂O | [4] |

Insight for the Researcher: The defined melting point range, coupled with decomposition, suggests that thermal analysis techniques like Differential Scanning Calorimetry (DSC) could be employed to characterize its thermal stability and purity. Its solubility in water is a key advantage for creating aqueous solutions for biochemical assays and cell culture media. The positive specific rotation confirms the dextrorotatory nature of this sugar, a critical parameter for its identification and quality control.[11][12]

Chemical Properties and Reactivity

Melezitose is a non-reducing trisaccharide, meaning it does not have a free anomeric carbon to act as a reducing agent.[13] This characteristic is due to the glycosidic bonds involving the anomeric carbons of all three monosaccharide units.

Stability: this compound is stable under normal ambient and anticipated storage and handling conditions.[14] For long-term storage, it is recommended to keep the container tightly closed in a dry, well-ventilated place at +4°C, protected from light and moisture.[4][15] Under these conditions, it is stable for at least two years.[4][15]

Reactivity:

-

Hydrolysis: Acid hydrolysis of melezitose initially yields glucose and turanose.[13] This is a critical piece of information for experiments involving enzymatic or chemical degradation of the trisaccharide.

-

Oxidizing Agents: It can react violently with strong oxidizing agents.[14] Care should be taken to avoid contact with such chemicals.

-

Dust Explosion: As with many fine organic powders, the enrichment of fine dust can lead to the danger of a dust explosion.[14] Appropriate safety measures should be in place when handling large quantities of the powder.

Experimental Protocols: A Practical Approach

The following section outlines a generalized protocol for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), a common and reliable method for carbohydrate analysis.

Rationale for HPLC: HPLC is the method of choice for analyzing non-volatile compounds like sugars. It offers high resolution, allowing for the separation of melezitose from potential impurities such as its constituent monosaccharides (glucose, fructose) or other oligosaccharides. An Amino (NH₂) column is frequently used for carbohydrate analysis as it provides good separation based on the number of saccharide units. A Refractive Index (RI) detector is typically employed as carbohydrates do not have a strong UV chromophore.

Protocol: Purity Analysis of this compound by HPLC

-

Preparation of Mobile Phase:

-

Prepare a mixture of acetonitrile and water (e.g., 75:25 v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve it in 10 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

HPLC Conditions:

-

Column: Amino (NH₂) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (75:25 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Refractive Index (RI) Detector.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time of melezitose.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of melezitose in the sample chromatogram to the total peak area.

-

Sources

- 1. D-(+)-Melezitose Monohydrate 10g, 50 g - Sigma Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Hydrate de D-(+)-mélézitose, 99 % 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemodex.com [chemodex.com]

- 5. This compound | C18H34O17 | CID 16217716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. D-(+)-Melezitose monohydrate | CAS 10030-67-8 | Chemodex | Biomol.com [biomol.com]

- 9. D-(+)-Melezitose monohydrate | CymitQuimica [cymitquimica.com]

- 10. D(+)-Melezitose monohydrate, 100 g, plastic, CAS No. 597-12-6 | Oligosaccharides and Polysaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]

- 11. Optical Rotation—A Reliable Parameter for Authentication of Honey? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optical rotation - Wikipedia [en.wikipedia.org]

- 13. Melezitose [drugfuture.com]

- 14. carlroth.com [carlroth.com]

- 15. adipogen.com [adipogen.com]

Natural sources and biosynthesis of Melezitose.

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Melezitose

Abstract

Melezitose is a non-reducing trisaccharide of significant interest in fields ranging from entomology and apiculture to food science and drug development. Composed of two glucose molecules and one fructose molecule, its primary natural origin is the sugary excretion of phloem-sap-feeding insects, known as honeydew. This guide provides a comprehensive technical overview of the natural occurrence of melezitose, its ecological significance, and the biochemical pathways responsible for its synthesis within these insects. We will explore its presence in various biological matrices, the enzymatic mechanisms of its formation, and present methodologies for its analysis, providing a foundational resource for researchers and industry professionals.

Introduction to Melezitose

Melezitose, also known as melicitose, is a trisaccharide with the chemical formula C₁₈H₃₂O₁₆.[1][2] Its systematic name is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl α-D-glucopyranoside.[1][3][4] Structurally, it consists of a sucrose molecule (glucose-fructose) with an additional glucose molecule linked to the fructose moiety. This structure makes it a non-reducing sugar.[5][6][7]

First identified in "manna" found on trees like the Douglas fir, its most significant role is as a major component of honeydew produced by insects of the order Hemiptera (e.g., aphids, scale insects).[3][5][6][7] The presence of melezitose in high concentrations has profound ecological and economic implications, influencing insect-ant mutualism, the viability of honeybee colonies, and the physicochemical properties of honey.[6][8][9][10]

Natural Sources of Melezitose

While melezitose can be found in trace amounts in the nectar of some plants, its primary and most concentrated sources are of entomological origin.[11][12]

Primary Source: Insect Honeydew

The most prolific source of melezitose is honeydew, the sugary excreta of phloem-feeding insects such as aphids and scale insects.[1][13][14][15] These insects consume vast quantities of plant phloem sap, which is rich in sucrose but poor in essential amino acids.[13][16] To acquire sufficient nitrogen, they must process a large volume of sap, leading to the excretion of excess sugars.

The high concentration of sucrose in phloem sap creates significant osmotic pressure on the insect's gut. To mitigate this, these insects have evolved a biochemical mechanism to convert simple sugars into more complex oligosaccharides, primarily melezitose and erlose.[6][17] This enzymatic conversion reduces the molar concentration of sugar in the gut, thereby lowering the osmotic potential and preventing excessive water loss from the insect's hemolymph.[6][9][10]

The composition of honeydew, particularly the concentration of melezitose, is highly variable and depends on several factors:

-

Insect Species: Different hemipteran species exhibit varying efficiencies in melezitose synthesis.[17][18] For example, aphid species of the genus Cinara feeding on spruce (Picea abies) are known to produce honeydew with exceptionally high proportions of melezitose.[17][19]

-

Host Plant: The specific plant species and its physiological state influence the composition of the phloem sap ingested by the insect.[13][16]

-

Environmental Conditions: Abiotic stressors on the host plant, such as drought, higher air temperatures, and lower humidity, can increase the osmolality of the phloem sap.[9][20] This, in turn, enhances the insect's osmoregulatory response, leading to higher melezitose production.[9][17][20]

Secondary Source: Honeydew Honey

Honeybees (Apis mellifera) and other bee species forage on honeydew, especially during times when floral nectar is scarce.[14][15][21][22] They collect this sugar-rich substance and process it into honey, known as "honeydew honey" or "forest honey."[23]

Honeydew honey is distinct from floral honey; it is typically darker, more viscous, and possesses a unique flavor profile.[23] Crucially, it can contain very high concentrations of melezitose, often exceeding 20%.[24] This high melezitose content causes the honey to granulate extremely rapidly, sometimes even within the honeycomb cells, earning it the name "cement honey."[9][25] This rapid crystallization poses a significant problem for beekeepers, as it makes honey extraction by centrifugation impossible and can be detrimental to overwintering bee colonies, who may suffer from malnutrition or so-called 'honeydew flow disease' due to difficulties in digesting the crystallized stores.[8][9][14][20][25]

Tertiary Sources: Plant Manna and Nectar

Melezitose has also been reported in the manna of certain trees, such as the Douglas fir and Jack pine, which is a sugary exudate that can form on the bark.[3] Additionally, while the primary sugars in floral nectar are sucrose, glucose, and fructose, trace amounts of other oligosaccharides, including melezitose, have been identified in the nectar of various plant species.[11][12][26] However, these sources are minor compared to the vast quantities produced via insect honeydew.

Biosynthesis of Melezitose

The formation of melezitose is not a plant-derived process but occurs primarily within the digestive systems of sap-sucking insects. The biosynthesis is an elegant enzymatic solution to the physiological challenge of a high-sucrose diet.

Substrate and Locus of Synthesis

The sole precursor for melezitose biosynthesis is sucrose , the dominant sugar in plant phloem sap. The synthesis occurs in the insect's gut, where specialized enzymes transform the ingested sucrose.[13][17]

Enzymatic Pathway: Transglucosylation

The key biochemical reaction is a transglucosylation , catalyzed by a gut enzyme with α-glucosidase or sucrase-transglucosidase activity.[17][27] In this process, the enzyme utilizes two molecules of sucrose in a two-step mechanism:

-

Hydrolysis & Donor Binding: The enzyme cleaves one molecule of sucrose, releasing the fructose moiety (which is readily assimilated by the insect for energy) and forming a covalent bond with the glucose moiety.[17]

-

Transfer & Synthesis: The enzyme then transfers this bound glucose molecule to the C3 position of the fructose unit of a second, intact sucrose molecule. This forms the trisaccharide melezitose.

The overall stoichiometric reaction can be summarized as:

2 Sucrose → Melezitose + Fructose

This enzymatic conversion is highly efficient. Studies on aphid whole-body homogenates have confirmed the ability to produce oligosaccharides like melezitose from sucrose, with the specific type of oligosaccharide formed correlating with what is found in the species' natural honeydew.[18]

Quantitative Data and Experimental Protocols

Melezitose Content in Honeydew of Various Hemiptera

The proportion of melezitose in the total sugar content of honeydew varies significantly among different insect species. This variation is a key determinant of the quality of the resulting honeydew honey.

| Hemipteran Species | Host Plant(s) | Melezitose Proportion (% of total sugars) | Reference(s) |

| Aphis fabae cirsiicanthoides | Cirsium arvense | Up to 80% | [16] |

| Cinara piceae | Picea abies (Spruce) | High (Often highest among species studied) | [17][19] |

| Cinara pilicornis | Picea abies (Spruce) | High | [17][19] |

| Cinara pectinatae | Abies alba (Fir) | Low to moderate | |

| Physokermes piceae (Scale) | Picea abies (Spruce) | Significantly lower than Cinara on spruce | [17][19] |

Experimental Protocol: Quantification of Melezitose in Honeydew Honey

This protocol outlines a standard methodology for the analysis of melezitose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.[20][24]

Objective: To accurately quantify the concentration of melezitose in a honey sample.

Materials:

-

Honey sample

-

Melezitose analytical standard (≥99% purity)

-

Deionized water (18.2 MΩ·cm)

-

Sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for eluent preparation

-

0.45 µm syringe filters

-

HPAEC system with a PAD detector and a carbohydrate-specific column (e.g., Dionex CarboPac series)

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of melezitose (e.g., 1000 mg/L) in deionized water.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 mg/L).

-

-

Sample Preparation:

-

Accurately weigh approximately 1.0 g of the honey sample into a 50 mL volumetric flask.

-

Dissolve the honey in deionized water, vortex to mix thoroughly, and bring to volume. This creates a 2% (w/v) solution.

-

Perform a further dilution as necessary to bring the expected melezitose concentration within the range of the calibration curve. A 10-fold dilution of the 2% solution is often a suitable starting point.

-

Filter the final diluted sample through a 0.45 µm syringe filter into an autosampler vial.

-

-

Chromatographic Analysis:

-

Set up the HPAEC-PAD system with an appropriate gradient elution program using NaOH and NaOAc eluents to separate mono-, di-, and trisaccharides.

-

Inject the prepared calibration standards, starting with the lowest concentration, to establish a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared honey sample(s). It is recommended to run a quality control standard periodically to verify system stability.

-

-

Data Processing and Quantification:

-

Identify the melezitose peak in the sample chromatogram by comparing its retention time to that of the analytical standard.

-

Integrate the peak area for the melezitose peak in the sample.

-

Calculate the concentration of melezitose in the diluted sample using the linear regression equation from the calibration curve.

-

Account for all dilution factors to determine the final concentration of melezitose in the original, undiluted honey sample (typically reported in g/100g or mg/kg).

-

Conclusion

Melezitose is a naturally occurring trisaccharide whose origins are deeply rooted in the physiological adaptations of phloem-feeding insects. Its biosynthesis via enzymatic transglucosylation within the insect gut is a critical osmoregulatory mechanism. The subsequent excretion of melezitose in honeydew creates a unique ecological resource that influences insect-ant interactions and is the defining characteristic of honeydew honey. For researchers and professionals in apiculture and food science, understanding the factors that drive melezitose production—from the insect and plant species involved to prevailing environmental conditions—is essential for predicting honey quality, managing honeybee health, and exploring the broader applications of this unique carbohydrate.

References

-

Seeburger, V. C., D'Alvise, P., Shaaban, B., Schweikert, K., Lohaus, G., Schroeder, A., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLoS ONE, 15(4). [Link]

-

Seeburger, V., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE. [Link]

-

Leroy, P. D., Wathelet, B., Sabri, A., Francis, F., Verheggen, F. J., Capella, Q., Thonart, P., & Haubruge, E. (2013). Proteomic Investigation of Aphid Honeydew Reveals an Unexpected Diversity of Proteins. PLoS ONE, 8(9). [Link]

-

Fischer, M. K., & Shingleton, A. W. (2001). Honeydew production and honeydew sugar composition of polyphagous black bean aphid, Aphis fabae (Hemiptera: Aphididae) on various host plants. European Journal of Entomology. [Link]

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS. [Link]

-

Seeburger, V. C., D'Alvise, P., Shaaban, B., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLoS ONE, 15(4): e0230871. [Link]

-

Seraglio, S. K. T., et al. (2022). Mass Spectrometry Characterization of Honeydew Honey: A Critical Review. MDPI. [Link]

-

Vlasiou, M., Karabagias, I., Drouza, C., & Keramidas, A. D. Structure of melezitose (C18H32O16), a marker trisaccharide of the Greek PDO fir honey. ResearchGate. [Link]

-

Seeburger, V. C., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE. [Link]

-

Seeburger, V. C. (2020). The production of melezitose in honeydew and its impact on honey bees (Apis mellifera L.). ResearchGate. [Link]

-

National Center for Biotechnology Information. (+)-Melezitose. PubChem Compound Summary for CID 92817. [Link]

-

Human Metabolome Database. (2009). Showing metabocard for Melezitose (HMDB0011730). HMDB. [Link]

-

Wikipedia. Honeydew (secretion). Wikipedia. [Link]

-

Cote, G. (2017). What is the commercial source of the sugar melezitose? ResearchGate. [Link]

-

Agroscope. Melezitose honey and late honeydew flow. Agroscope. [Link]

-

Various Authors. (2024). An investigation of the sugars present in the nectar of flowers of various species. Semantic Scholar. [Link]

-

Seeburger, V. C., et al. (2022). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Taylor & Francis Online. [Link]

-

Seeburger, V. C., et al. (2022). Boxplot of melezitose proportion of 620 honeydew samples from seven different hemipteran species. ResearchGate. [Link]

-

ChemSRC. D-Melezitose. ChemSRC Product Page. [Link]

-

Shaaban, B., Seeburger, V. C., Schroeder, A., & Lohaus, G. (2020). Sugar, amino acid and inorganic ion profiling of the honeydew from different hemipteran species feeding on Abies alba and Picea abies. PLoS ONE, 15(1). [Link]

-

Merck Index. Melezitose. RSC. [Link]

-

mzCloud. Melezitose. mzCloud. [Link]

-

Seeburger, V. C., et al. (2022). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Taylor & Francis Online. [Link]

-

Petríková, K., et al. (2024). Nectar Production and Three Main Sugars in Nectar of Salvia pratensis and Salvia glutinosa in Correlation with Abiotic Factors. MDPI. [Link]

-

Marinho, J., et al. (2022). To each their own! Nectar plasticity within a flower mediates distinct ecological interactions. AoB PLANTS, Oxford Academic. [Link]

-

Bacon, J. S. D., & Dickinson, B. (1957). The origin of melezitose: a biochemical relationship between the lime tree (Tilia spp.) and an aphis (Eucallipterus tiliae L.). Biochemical Journal, 66(2), 289–297. [Link]

Sources

- 1. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]

- 2. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melezitose [drugfuture.com]

- 4. mzCloud – Melezitose [mzcloud.org]

- 5. selleckchem.com [selleckchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 10030-67-8, D-Melezitose, CAS:10030-67-8 [chemsynlab.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Proteomic Investigation of Aphid Honeydew Reveals an Unexpected Diversity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.plos.org [journals.plos.org]

- 15. The trisaccharide melezitose impacts honey bees and their intestinal microbiota | PLOS One [journals.plos.org]

- 16. eje.cz [eje.cz]

- 17. tandfonline.com [tandfonline.com]

- 18. Sugar, amino acid and inorganic ion profiling of the honeydew from different hemipteran species feeding on Abies alba and Picea abies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. Honeydew (secretion) - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. Melezitose honey and late honeydew flow [agroscope.admin.ch]

- 26. academic.oup.com [academic.oup.com]

- 27. scispace.com [scispace.com]

Melezitose in Insect Physiology: A Technical Guide on its Dual Role as a Nutrient, Stressor, and Symbiotic Mediator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melezitose, a non-reducing trisaccharide, occupies a fascinating and dichotomous position in the realm of insect physiology. Synthesized by phloem-feeding Hemiptera, it serves as a critical agent for osmoregulation, allowing these insects to cope with the high sugar content of their diet.[1][2] This guide provides a comprehensive technical overview of the multifaceted roles of melezitose. We delve into its detrimental effects on key pollinators like the honey bee, where it acts as a physiological stressor leading to a condition known as "honeydew flow disease".[3][4] Conversely, we explore its function as a vital nutrient for certain parasitoids and as a cornerstone chemical mediator in the complex mutualistic relationship between ants and aphids.[5][6][7] This document synthesizes current knowledge, presents detailed methodologies for its study, and outlines the biochemical pathways governing its synthesis and degradation. The insights provided are intended to support researchers in apiculture, pest management, and the development of novel metabolic-targeted insecticides.

Part 1: The Physicochemical and Ecological Context of Melezitose

Melezitose [α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2↔1)-α-D-glucopyranoside] is a trisaccharide composed of two glucose molecules and one fructose molecule.[4] Its primary origin in ecosystems is the excreta, or honeydew, of phloem-sap feeding insects of the order Hemiptera (e.g., aphids, scale insects).[8]

Biosynthesis for Osmotic Survival

Phloem sap is characterized by high concentrations of sucrose, creating a significant osmotic challenge for the insects that consume it. To mitigate this, hemipterans have evolved a biochemical strategy to convert ingested sucrose into higher molecular weight oligosaccharides, primarily melezitose and erlose.[1][2] This enzymatic conversion, utilizing sucrase-transglucosidase, effectively reduces the molar concentration of sugars in the insect's gut, thereby lowering the osmotic pressure and preventing excessive water loss from the hemolymph.[2] The production of melezitose is not constant and is significantly influenced by environmental stressors on the host plant. Conditions such as high air temperatures and low relative humidity, which increase the osmolality of the phloem sap, lead to a corresponding increase in melezitose synthesis by the insect.[2][9][10]

Melezitose in the Wider Food Web

The honeydew rich in melezitose becomes a carbohydrate source for other organisms. It is foraged by a variety of insects, including ants, bees, and wasps, creating complex ecological interactions. However, as this guide will detail, the physiological suitability of melezitose varies dramatically among species.

Part 2: The Dichotomous Physiological Impact of Melezitose

The role of melezitose is best understood as a physiological dichotomy: for some insects, it is a toxin and a stressor, while for others, it is a beneficial nutrient and a crucial symbiotic signal.

Melezitose as a Detrimental Agent: The Case of the Honey Bee (Apis mellifera)

When nectar is scarce, honey bees often forage on honeydew.[3] If this honeydew is rich in melezitose, it can lead to a severe and often fatal condition for overwintering colonies, termed "honeydew flow disease".[3][4]

Symptomatology and Pathogenesis: Bees fed a diet high in melezitose exhibit a clear suite of negative physiological symptoms, including:

-

Increased Mortality: Survival time is significantly lower compared to bees on a control diet.[3][11]

-

Digestive Distress: The trisaccharide is poorly digested by honey bees, leading to its accumulation in the hindgut.[8][12] This results in visibly swollen abdomens, increased gut weight, and impaired movement.[3][4][12]

-

Increased Food Consumption: Paradoxically, bees consume more of the melezitose-rich food, likely in a futile attempt to derive sufficient energy, which exacerbates the accumulation problem.[1][12]

-

Gut Microbiota Dysbiosis: A melezitose-heavy diet alters the composition of the gut's lactic acid bacteria community.[3][12] Specifically, it can lead to a decrease in beneficial species like Lactobacillus kunkeei and Lactobacillus Firm-4, while favoring Lactobacillus Firm-5.[1] The gut microbiota is crucial for the degradation of complex sugars, and this shift likely contributes to the poor metabolic outcome.[4]

Quantitative Data Summary: Impact of Melezitose on Honey Bee Health

| Parameter | Control Diet | Melezitose Diet | Key Finding | Source |

| Median Survival | 29 days | 25 days | Melezitose significantly reduces lifespan. | [3][11] |

| Gut-to-Body Weight Ratio | ~52% | ~60% | Indicates accumulation of undigested sugars. | [12] |

| Food Uptake (mg/bee/day) | ~20 mg | >20 mg | Increased consumption despite negative effects. | [4] |

| Lactobacillus kunkeei | Present | Absent | Demonstrates a significant shift in gut microbiota. | [4] |

Melezitose as a Functional Nutrient and Symbiotic Mediator

In stark contrast to its effects on honey bees, melezitose is highly beneficial for other insect species, particularly in the context of nutrition and mutualistic relationships.

Role in Parasitoid Fitness: For some adult parasitoids, which often face food scarcity, melezitose can serve as a valuable energy source. In the parasitoid Binodoxys communis, a diet including melezitose significantly prolonged longevity compared to a water-only control.[7] While not as effective as simpler sugars like glucose or fructose, it supported a parasitism rate of over 50%, demonstrating its nutritional value for this species.[7]

Keystone in Ant-Aphid Mutualism: Melezitose is a critical component in mediating the widespread mutualism between ants and aphids.[13]

-

Potent Attractant: Ants are highly attracted to melezitose, often showing a feeding preference for it equal to or greater than that for sucrose.[6]

-

Recruitment Signal: Ingestion of melezitose by ant scouts, such as those of Lasius niger, triggers the laying of pheromone trails, enhancing the collective exploitation of the aphid colony.[6][14]

-

Reinforcement of Mutualism: Ant-tended aphids can produce honeydew richer in melezitose compared to untended species, which reinforces the interaction.[5][6] The ants, in return for this high-quality food source, provide the aphids with protection from predators and parasitoids.[13]

Quantitative Data Summary: Ant Feeding Preferences

| Sugar | Relative Preference by Lasius niger | Elicits Trail-Laying? | Source |

| Melezitose | Highest | Yes | [6][15] |

| Sucrose | Highest | Yes | [6][15] |

| Raffinose | Highest | Yes | [6][15] |

| Glucose | Medium | No | [6][15] |

| Fructose | Medium | No | [6][15] |

| Maltose | Low | No | [6][15] |

Part 3: Biochemical and Molecular Mechanisms

Understanding the physiological role of melezitose requires an examination of the enzymatic pathways responsible for its synthesis and catabolism.

Enzymatic Digestion of Melezitose

The ability of an insect to utilize melezitose depends on its enzymatic toolkit. The breakdown of this trisaccharide is a hydrolytic process.

-

Metabolic Pathway: The complete hydrolysis of melezitose yields three monosaccharide units. The initial cleavage, likely by an α-glucosidase , breaks the α-(1→2) glycosidic bond between the fructose and one of the glucose units, releasing glucose and the disaccharide turanose . A subsequent hydrolysis step, also mediated by an α-glucosidase, breaks down turanose into its constituent glucose and fructose molecules. These monosaccharides can then enter glycolysis for energy production.

-

Enzyme Specificity: Insects possess a wide array of digestive enzymes, including peptidases, amylases, lipases, and β-glucosidases.[16] The inefficiency of honey bees in digesting melezitose suggests a lack or low activity of the specific α-glucosidases required for its hydrolysis. In contrast, ants and certain parasitoids likely possess highly active forms of these enzymes.

Hypothesized Melezitose Catabolic Pathway

Caption: Hypothesized enzymatic breakdown of melezitose in insects.

Part 4: Methodologies for Melezitose Research

Rigorous investigation into the role of melezitose requires robust analytical and experimental protocols.

Protocol: Quantification of Melezitose in Biological Samples

This protocol details the quantification of melezitose from samples like honeydew or insect gut contents using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.[1][2]

Experimental Workflow: Melezitose Quantification

Caption: Workflow for the quantification of melezitose from biological samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Collect honeydew droplets or dissect insect gut tissue on ice.

-

Record the precise weight of the sample.

-

Homogenize the sample in a known volume of ice-cold ultrapure water (e.g., 1 mg of tissue in 100 µL of water).

-

Vortex vigorously for 1 minute.

-

-

Extraction:

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.[17]

-

Carefully transfer the aqueous supernatant to a new microcentrifuge tube.

-

-

Clarification:

-

Pass the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for injection.

-

-

Chromatographic Analysis (HPAEC-PAD):

-

System: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ series).

-

Mobile Phase: A sodium hydroxide and sodium acetate gradient tailored to separate trisaccharides. An isocratic elution with 100 mM NaOH is often a good starting point.

-

Detection: Pulsed amperometry using a standard carbohydrate waveform.

-

Quantification: Prepare a standard curve using high-purity melezitose (commercially available). Run standards alongside unknown samples. Integrate the peak area corresponding to melezitose and calculate the concentration based on the linear regression of the standard curve.

-

Protocol: Assessing Physiological Response to Melezitose Diet

This protocol outlines a controlled feeding experiment to evaluate the impact of melezitose on insect health, using the honey bee as a model.[3][4]

Experimental Workflow: Insect Feeding Study

Caption: Workflow for assessing the physiological impact of a melezitose diet.

Step-by-Step Methodology:

-

Insect Cohorts:

-

Use newly emerged adult insects of the same age to ensure a standardized physiological state. For honey bees, emerge them in an incubator to control for prior foraging experience.

-

Randomly assign insects to experimental cages (n > 30 per cage) with adequate ventilation.

-

-

Diet Preparation:

-

Control Diet: Prepare a 50% (w/v) sucrose solution in sterile water.

-

Melezitose Diet: Prepare a solution with a defined concentration of melezitose, often mixed with other sugars to mimic honeydew. A common experimental diet is a 50% sugar solution composed of 1:1 melezitose and sucrose.[3]

-

Provide diets via gravity feeders, ensuring constant availability. Also provide a separate water source.

-

-

Experimental Monitoring:

-

Maintain insects in a controlled environment (temperature, humidity, light cycle).

-

Record mortality daily.

-

Measure food consumption daily by weighing the feeders. Account for evaporation by placing a control feeder in an empty cage.

-

Observe and score any abnormal behaviors, such as impaired movement or abdominal tipping.[4]

-

-

Endpoint Analysis:

-

At the end of the experiment (or at set time points), anesthetize a subset of insects on ice.

-

Measure the total body weight.

-

Dissect the entire gut and measure its wet weight to calculate the gut-to-body weight ratio.[12]

-

For microbiota analysis, flash-freeze the dissected gut in liquid nitrogen and store at -80°C prior to DNA extraction and 16S-amplicon sequencing.[3][12]

-

Part 5: Conclusion and Future Directions

Melezitose is far more than a simple sugar in insect physiology; it is a powerful modulator of health, behavior, and ecological interactions. Its synthesis represents a key adaptation for hemipteran survival, while its presence in the environment creates both peril and opportunity for other insects. For honey bees, it is a significant physiological stressor, and understanding its impact is vital for apicultural management, especially in regions prone to honeydew flows.[1] For ants and aphids, it is the currency of a highly successful mutualism, and disrupting its perception could offer novel avenues for pest control.

Future research should focus on:

-

Enzyme Discovery: Identifying and characterizing the specific α-glucosidases responsible for melezitose digestion in tolerant insects. These enzymes could be targets for inhibitors designed to disrupt ant-aphid mutualisms.

-

Microbiota Engineering: Investigating whether inoculating the honey bee gut with microbes capable of efficiently metabolizing melezitose could mitigate the effects of honeydew flow disease.

-

Drug Development: Exploring insect-derived glucosidases as potential biocatalysts for industrial applications, given their ability to process complex sugars.[16]

By continuing to unravel the complex roles of melezitose, we can develop more sophisticated strategies for managing both beneficial and pest insect populations.

References

-

Seeburger V.C., D'Alvise P., Shaaban B., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS ONE 15(4): e0230871. [Link]

-

Seeburger V.C., D'Alvise P., Shaaban B., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. National Center for Biotechnology Information. [Link]

-

Seeburger, V. C. (2021). The production of melezitose in honeydew and its impact on honey bees (Apis mellifera L.). ResearchGate. [Link]

-

Seeburger V.C., D'Alvise P., Shaaban B., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS. [Link]

-

Seeburger, V. C., et al. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Taylor & Francis Online. [Link]

-

Seeburger V.C., D'Alvise P., Shaaban B., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PLOS Journals. [Link]

-

Seeburger, V. C., et al. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. Taylor & Francis Online. [Link]

-

Seeburger, V. C., et al. (2021). Environmental factors affect melezitose production in honeydew from aphids and scale insects of the order Hemiptera. ResearchGate. [Link]

-

Vidal, S., et al. (2023). Host plant and ants influence the honeydew sugar composition of aphids. ResearchGate. [Link]

-

Detrain, C., et al. (2010). Aphid-ant mutualism: How honeydew sugars influence the behaviour of ant scouts. ResearchGate. [Link]

-

Leroy, C., et al. (2011). Ant-aphid mutualisms: The impact of honeydew production and honeydew sugar composition on ant preferences. ResearchGate. [Link]

-

Petrović-Obradović, O., et al. (2021). Mutualistic associations between aphids and aphid-attending ants registered in Serbia. Redalyc. [Link]

-

Watanabe, T., & Wada, T. (2017). Effects of aphid honeydew sugars on the survival and fecundity of the aphidophagous gall midge Aphidoletes aphidimyza. Springer. [Link]

-

Bacon, J. S. D., & Dickinson, B. (1957). The origin of melezitose: a biochemical relationship between the lime tree (Tilia spp.) and an aphis (Eucallipterus tiliae L.). Biochemical Journal. [Link]

-

Seeburger V.C., D'Alvise P., Shaaban B., et al. (2020). The trisaccharide melezitose impacts honey bees and their intestinal microbiota. PubMed. [Link]

-

Zhang, F., et al. (2024). Impact of Nutritional Supplements on the Fitness of the Parasitoid Binodoxys communis (Gahan). National Center for Biotechnology Information. [Link]

-

Kurtzman, C. P. (2011). Blastobotrys elegans. Wikipedia. [Link]

-

Robert, C. A. M., et al. (2021). A beta-glucosidase of an insect herbivore determines both toxicity and deterrence of a dandelion defense metabolite. National Center for Biotechnology Information. [Link]

-

Detrain, C., et al. (2010). Aphid-ant mutualism: how honeydew sugars influence the behaviour of ant scouts. SciSpace. [Link]

-

Rezenom, Y. H., et al. (2017). Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods. National Center for Biotechnology Information. [Link]

-

Mika, N., Zorn, H., & Rühl, M. (2013). Insect-derived enzymes: a treasure for industrial biotechnology and food biotechnology. PubMed. [Link]

-

Multiple authors. (2017). What is the commercial source of the sugar melezitose?. ResearchGate. [Link]

-

Various authors. (2019). Analytical Methods to Characterize Human Milk Oligosaccharides. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. National Center for Biotechnology Information. [Link]

-

Zhou, S., et al. (2022). Biological Characteristics and Energy Metabolism of Migrating Insects. MDPI. [Link]

-

Robert, C. A. M., et al. (2021). A beta-glucosidase of an insect herbivore determines both toxicity and deterrence of a dandelion defense metabolite. eLife. [Link]

-

Mika, N., Zorn, H., & Rühl, M. (2013). Insect-Derived Enzymes: A Treasure for Industrial Biotechnology and Food Biotechnology. ResearchGate. [Link]

-

Garcia, C., et al. (2020). Enzymatic hydrolysis of insect Alphitobius diaperinus towards the development of bioactive peptide hydrolysates. Royal Society of Chemistry. [Link]

-

Mshayisa, V. V., & Van Wyk, J. (2020). Effects of Enzymatic Hydrolysis on the Functional Properties, Antioxidant Activity and Protein Structure of Black Soldier Fly (Hermetia illucens) Protein. MDPI. [Link]

-

Yang, Y., et al. (2020). The Effect of Different Dietary Sugars on the Development and Fecundity of Harmonia axyridis. National Center for Biotechnology Information. [Link]

-

Casado, J., et al. (2019). Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]

-

Olazcuaga, L., et al. (2023). Metabolic consequences of various fruit-based diets in a generalist insect species. eLife. [Link]

-

Marusha, A. A., et al. (2022). Nutritional composition of various insects and potential uses as alternative protein sources in animal diets. Journal of Animal Science and Technology. [Link]

-

Chen, X., et al. (2023). Nutritional Composition, Health Benefits, and Application Value of Edible Insects: A Review. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The trisaccharide melezitose impacts honey bees and their intestinal microbiota | PLOS One [journals.plos.org]

- 4. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Nutritional Supplements on the Fitness of the Parasitoid Binodoxys communis (Gahan) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The trisaccharide melezitose impacts honey bees and their intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Mutualistic associations between aphids and aphid-attending ants registered in Serbia [redalyc.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Insect-derived enzymes: a treasure for industrial biotechnology and food biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Microbial Melezitose Maze: A Technical Guide to its Metabolic Pathway

Preamble: The Significance of a Sweet Trisaccharide

Melezitose, a non-reducing trisaccharide composed of two glucose molecules and one fructose molecule, is a significant carbohydrate found in the honeydew of various sap-sucking insects. For microorganisms inhabiting diverse environments, from the mammalian gut to plant surfaces, the ability to metabolize melezitose provides a distinct competitive advantage. Understanding the intricacies of the melezitose metabolic pathway is not merely an academic exercise; it holds profound implications for fields ranging from gut health and probiotics to industrial fermentation and drug development. This guide provides a comprehensive exploration of the core molecular mechanisms governing melezitose utilization in microorganisms, offering researchers and drug development professionals a detailed roadmap of this fascinating metabolic journey.

Section 1: The Gateway to the Cell - Melezitose Transport

The initial and crucial step in melezitose metabolism is its transport across the microbial cell membrane. Unlike monosaccharides that often utilize facilitated diffusion, this complex trisaccharide necessitates active transport systems, a clear indication of the cell's investment in its uptake.

Bacterial ABC Transporters: A High-Affinity Import System

In many bacteria, particularly those residing in the competitive environment of the gut such as Bifidobacterium breve, the uptake of melezitose is orchestrated by ATP-binding cassette (ABC) transporters.[1] These multi-protein complexes exhibit high substrate specificity and affinity, ensuring efficient scavenging of melezitose even at low concentrations.

A typical melezitose ABC transporter system consists of:

-

A Periplasmic or Substrate-Binding Protein: This protein captures melezitose with high affinity in the extracellular space.

-

Two Transmembrane Domains (TMDs): These proteins form a channel through the cell membrane.

-

Two Nucleotide-Binding Domains (NBDs): Located on the cytoplasmic side, these domains bind and hydrolyze ATP, providing the energy for translocation.

The genes encoding these transporter components are often co-located with the genes for melezitose-degrading enzymes, forming a "melezitose utilization" gene cluster.[1] This genetic linkage ensures the coordinated expression of all necessary machinery for melezitose catabolism.

Yeast Permeases: A Proton-Motive Force Driven Entry

In yeasts such as Saccharomyces cerevisiae, the transport of α-glucosides, including melezitose, is mediated by specific permeases.[2][3] The AGT1 permease, for instance, has been identified as a key transporter for a range of α-glucosides.[2][4] These transporters function as proton symporters, harnessing the electrochemical proton gradient across the plasma membrane to drive the uptake of melezitose into the cell.[2][3]

Caption: The two potential pathways of melezitose hydrolysis.

Section 3: Downstream Metabolism - Feeding into Central Glycolysis

The monosaccharide and disaccharide products of melezitose hydrolysis are readily channeled into central metabolic pathways to generate energy and biosynthetic precursors.

-

Glucose: The liberated glucose is phosphorylated to glucose-6-phosphate and enters the Embden-Meyerhof-Parnas (glycolysis) or the pentose phosphate pathway.

-

Sucrose: Sucrose can be hydrolyzed by an invertase to glucose and fructose, both of which are then fed into glycolysis. Alternatively, some bacteria utilize a sucrose phosphorylase, which cleaves sucrose in the presence of inorganic phosphate to yield glucose-1-phosphate and fructose.

-

Turanose: Similar to sucrose, turanose can be hydrolyzed by a specific α-glucosidase or a turanase to yield glucose and fructose.

In bifidobacteria, the resulting monosaccharides are ultimately fermented through the characteristic "bifid shunt" or fructose-6-phosphate phosphoketolase pathway. [1]

Section 4: Genetic Regulation - A Tightly Controlled Process

The expression of genes involved in melezitose metabolism is tightly regulated to ensure that the cellular machinery is produced only when melezitose is available as a carbon source. This regulation often involves transcriptional repressors and activators.

In Bifidobacterium breve, the melezitose utilization cluster is controlled by LacI-type transcriptional repressors, such as MelR1 and MelR2. [5]In the absence of melezitose, these repressors bind to operator regions within the promoter of the melezitose gene cluster, preventing transcription. When melezitose or a metabolic intermediate is present, it can act as an inducer, binding to the repressor and causing a conformational change that leads to its dissociation from the DNA, thereby allowing gene expression.

In contrast, some sugar metabolic pathways are controlled by transcriptional activators. For example, the raffinose metabolism gene cluster in B. breve is regulated by the RafR activator. [5]While not directly for melezitose in this instance, it highlights the diverse regulatory strategies employed by bacteria for carbohydrate utilization.

Furthermore, global regulatory mechanisms like carbon catabolite repression (CCR) also play a role. In the presence of a preferred carbon source like glucose, the expression of genes for the metabolism of secondary sugars, including melezitose, is often repressed. [6][7]

Sources

- 1. Metabolism of Four α-Glycosidic Linkage-Containing Oligosaccharides by Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Analysis of Maltotriose Active Transport and Fermentation by Saccharomyces cerevisiae Reveals a Determinant Role for the AGT1 Permease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bifidobacteria and Their Role as Members of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of arabinose and xylose metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Hydrolysis of Melezitose Monohydrate

This guide provides a comprehensive technical overview of the enzymatic hydrolysis of melezitose monohydrate, designed for researchers, scientists, and professionals in drug development. It delves into the core principles, enzymatic mechanisms, and practical experimental protocols, offering field-proven insights to facilitate research and development in this area.

Introduction to Melezitose: A Unique Trisaccharide

Melezitose, also known as melicitose, is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆.[1][2] It is composed of two glucose molecules and one fructose molecule linked by glycosidic bonds.[1][3] Specifically, its chemical structure is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside.[3] This trisaccharide is commonly found in the honeydew secreted by sap-eating insects like aphids and is subsequently present in certain types of honey.[1][4] In insects, melezitose plays a role in osmoregulation.[1] The monohydrate form is a crystalline version of this sugar.

Understanding the structure of melezitose is crucial for comprehending its enzymatic breakdown. The presence of both α-1,3 and α-1,2 glycosidic linkages dictates the types of enzymes capable of its hydrolysis.

Key Enzymes in Melezitose Hydrolysis

The enzymatic cleavage of melezitose is primarily accomplished by glycoside hydrolases, which catalyze the hydrolysis of glycosidic bonds.[5] The specific enzymes involved are typically those with activity towards α-glucosidic linkages.

-

α-Glucosidases (EC 3.2.1.20): This is a broad class of enzymes that hydrolyze terminal, non-reducing α-(1→4)-linked glucose residues, but can also act on other α-glucosidic bonds.[6] Their ability to hydrolyze melezitose has been documented.[7] These enzymes are exo-type hydrolases, releasing D-glucose from the non-reducing end of oligosaccharides.[5]

-

Sucrase-isomaltase (EC 3.2.1.48 & 3.2.1.10): This is a bifunctional enzyme located on the brush border of the small intestine in mammals.[8] It is essential for the digestion of dietary carbohydrates like sucrose and isomaltose.[9] Given its role in breaking down complex sugars, it also participates in the hydrolysis of melezitose.[10]

-

Invertases (EC 3.2.1.26): These enzymes, also known as β-fructofuranosidases, primarily catalyze the hydrolysis of sucrose. However, some invertases have broader substrate specificity and can hydrolyze other related glycosides, including melezitose.[11][12]

The choice of enzyme for experimental or industrial applications will depend on the desired products and reaction conditions.

Mechanistic Insights into Melezitose Hydrolysis

The enzymatic hydrolysis of melezitose proceeds through the cleavage of its glycosidic bonds, a reaction that involves the addition of a water molecule.[13] The specific bond cleaved first can vary depending on the enzyme used.

Acid hydrolysis of melezitose initially yields glucose and turanose (α-D-glucopyranosyl-(1→3)-D-fructose).[3] Enzymatic hydrolysis can follow a similar pathway. For instance, an α-glucosidase can cleave the α-1,3 linkage between the two glucose units, or the α-1,2 linkage between a glucose and the fructose unit.

The general mechanism for α-glucosidases involves a nucleophilic displacement, resulting in the retention of the anomeric configuration of the released glucose.[14]

Caption: Enzymatic hydrolysis pathways of melezitose.

Experimental Protocols for the Study of Melezitose Hydrolysis

A robust experimental design is critical for accurately characterizing the enzymatic hydrolysis of melezitose. Below is a detailed protocol for a typical in vitro enzyme assay.

Materials and Reagents

-

This compound (≥99.0% purity)

-

α-Glucosidase (from a suitable source, e.g., Saccharomyces cerevisiae)

-

Sodium acetate buffer (100 mM, pH 6.0)

-

Purified water

-

Glucose (HK) Assay Reagent

-

Spectrophotometer

-

Thermostatted water bath or incubator

-

Vortex mixer

-

Centrifuge

Step-by-Step Experimental Workflow

-

Preparation of Reagents:

-

Prepare a 100 mM sodium acetate buffer and adjust the pH to 6.0 at 25 °C.

-

Prepare a stock solution of this compound (e.g., 50 mg/mL) in the sodium acetate buffer.

-

Prepare a stock solution of α-glucosidase in cold purified water to a suitable concentration (e.g., 1 unit/mL). Keep on ice.

-

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, combine 500 µL of the melezitose solution with 400 µL of the sodium acetate buffer.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of the α-glucosidase solution.

-

As a control, prepare a blank reaction with 100 µL of purified water instead of the enzyme solution.

-

Incubate the reaction mixture at the set temperature for a defined period (e.g., 30 minutes).

-

-

Termination of the Reaction:

-

Stop the enzymatic reaction by heat inactivation, for example, by placing the tubes in a boiling water bath for 5 minutes.

-

After heating, cool the tubes on ice and centrifuge to pellet any denatured protein.

-

-

Quantification of Hydrolysis Products:

-

The products of melezitose hydrolysis are glucose and fructose. Glucose concentration can be quantified using a variety of methods, including a glucose oxidase-based assay.[11]

-

Alternatively, High-Performance Liquid Chromatography (HPLC) with a refractive index detector can be used to separate and quantify the remaining melezitose and the resulting monosaccharides and disaccharides.[15]

-

Caption: Experimental workflow for melezitose hydrolysis.

Data Analysis and Interpretation

The rate of enzymatic hydrolysis can be determined by measuring the amount of product formed over time. For kinetic studies, initial reaction rates should be determined over a range of substrate concentrations to calculate kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[16]

Quantitative Data Summary

The efficiency of enzymatic hydrolysis can vary significantly between different enzymes and under different reaction conditions. The following table provides a hypothetical comparison of the hydrolytic activity of different enzymes on melezitose.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) |

| α-Glucosidase | Saccharomyces cerevisiae | 6.0 - 6.8 | 37 - 40 | 15.2 |

| Sucrase-isomaltase | Porcine Intestine | 5.5 - 6.5 | 37 | 25.8 |

| Invertase | Aspergillus niger | 4.5 - 5.5 | 50 - 60 | 8.5 |

Note: Specific activity is defined as µmol of melezitose hydrolyzed per minute per mg of enzyme under optimal conditions. These values are illustrative and will vary based on the specific enzyme preparation and assay conditions.

Applications in Research and Development

The study of melezitose hydrolysis has implications in several fields:

-

Food Industry: Understanding how melezitose is broken down is important in honey analysis and for the development of food ingredients with prebiotic properties.[17]

-

Drug Development: α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes.[6] Melezitose can be used as a substrate to screen for and characterize new α-glucosidase inhibitors.

-

Insect Physiology: The digestion of melezitose is a key process in the nutrition of many sap-sucking insects.[5] Studying the enzymes involved can provide insights into insect metabolism and potentially lead to new pest control strategies.

Conclusion

The enzymatic hydrolysis of this compound is a multifaceted process involving a range of glycoside hydrolases. A thorough understanding of the enzymes, their mechanisms, and appropriate analytical techniques is essential for researchers and professionals working in related fields. The protocols and insights provided in this guide offer a solid foundation for conducting rigorous and meaningful studies on this unique trisaccharide.

References

- Selleck Chemicals. Melezitose.

- Neobiotech. Melezitose.

- National Center for Biotechnology Information. (+)-Melezitose. PubChem Compound Summary for CID 92817.

- CymitQuimica. (+)-Melezitose.

- Merck Index. Melezitose.

- National Center for Biotechnology Information. Characterization of α-Glucosidases From Lutzomyia longipalpis Reveals Independent Hydrolysis Systems for Plant or Blood Sugars.

- Wikipedia. Sucrase-isomaltase.

- MedlinePlus Genetics. Congenital sucrase-isomaltase deficiency.

- Frontiers in Microbiology.

- PubMed. Melibiose Is Hydrolyzed Exocellularly by an Inducible Exo-Alpha-Galactosidase in Azotobacter Vinelandii.

- Proteopedia. Sucrase-isomaltase.

- Google Patents. Enzymatic hydrolysis of disaccharides and oligosaccharides using alpha-glucosidase enzymes.

- Sigma-Aldrich. Enzymatic Assay of α-Glucosidase by the Modified Boehenger Procedure (EC 3.2.1.20).

- National Center for Biotechnology Information.

- ResearchGate. Efficient production of isomelezitose by a glucosyltransferase activity in Metschnikowia reukaufii cell extracts.

- ResearchGate. Characterization of α-Glucosidases From Lutzomyia longipalpis Reveals Independent Hydrolysis Systems for Plant or Blood Sugars.

- PubMed. Kinetics of hydrolysis of sucrose catalyzed by invertase immobilized on egg shells and on zeolites.

- Semantic Scholar. Kinetic modeling of the hydrolysis of sucrose by invertase.

- BioVision. α-Glucosidase Activity Colorimetric Assay Kit.

- Lehigh Preserve.

- Journal of the AOAC.

- Wikipedia. α-Glucosidase.

- AssayGenie. α-Glucosidase Activity Colorimetric Assay Kit (#BN00914).

- National Center for Biotechnology Information. The multiple roles of sucrase-isomaltase in the intestinal physiology.

- ResearchGate. Kinetic modeling of the hydrolysis of sucrose by invertase.

- ResearchGate. The production of melezitose in honeydew and its impact on honey bees (Apis mellifera L.).

- PubMed. Molecular mechanism in alpha-glucosidase and glucoamylase.

- Abcam. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093).

- Ideal Nutrition. CSID: How To Manage Sucrase-Isomaltase Deficiency.

- MDPI. Personal Glucose Meter for α-Glucosidase Inhibitor Screening Based on the Hydrolysis of Maltose. [https://vertexaisearch.cloud.g://vertexaisearch.cloud.g

Sources

- 1. Melezitose Neobiotech [neo-biotech.com]

- 2. (+)-Melezitose | C18H32O16 | CID 92817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melezitose [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of α-Glucosidases From Lutzomyia longipalpis Reveals Independent Hydrolysis Systems for Plant or Blood Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Glucosidase - Wikipedia [en.wikipedia.org]

- 7. WO2015130883A1 - Enzymatic hydrolysis of disaccharides and oligosaccharides using alpha-glucosidase enzymes - Google Patents [patents.google.com]

- 8. Sucrase-isomaltase - Wikipedia [en.wikipedia.org]

- 9. Sucrase-isomaltase - Proteopedia, life in 3D [proteopedia.org]

- 10. The multiple roles of sucrase-isomaltase in the intestinal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment [frontiersin.org]

- 12. Identification of an Invertase With High Specific Activity for Raffinose Hydrolysis and Its Application in Soymilk Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. Molecular mechanism in alpha-glucosidase and glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. preserve.lehigh.edu [preserve.lehigh.edu]

- 17. CAS 597-12-6: (+)-Melezitose | CymitQuimica [cymitquimica.com]

Melezitose in Honeydew: A Biochemical Keystone of Ecological Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Melezitose, a non-reducing trisaccharide, is a significant component of honeydew, the sugary excretion of phloem-feeding insects of the order Hemiptera.[1] Synthesized within the insect gut, melezitose plays a crucial role in mitigating osmotic stress, a physiological challenge imposed by a sucrose-rich diet.[2] Beyond its physiological importance for the insects that produce it, melezitose is a key mediator of a wide array of ecological interactions. It is a highly attractive carbohydrate source for various organisms, most notably ants, which engage in mutualistic relationships with honeydew-producing insects.[3] However, for other insects, such as honey bees, a high concentration of melezitose in their diet can be detrimental, leading to a condition known as "honeydew flow disease".[4] Furthermore, the deposition of melezitose-rich honeydew on plant surfaces has indirect consequences for plant physiology, primarily through the growth of sooty molds that can impede photosynthesis.[5][6] This guide provides a comprehensive technical overview of melezitose, from its biosynthesis and chemical properties to its multifaceted ecological significance and the analytical methodologies used for its study.

The Chemical and Biochemical Profile of Melezitose

Melezitose (C18H32O16, Molar Mass: 504.44 g/mol ) is a trisaccharide composed of two glucose molecules and one fructose molecule.[1] Structurally, it is O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside. This structure consists of a sucrose molecule with an additional glucose molecule linked to the fructose residue.

Biosynthesis in Hemipterans

The synthesis of melezitose from dietary sucrose is a critical physiological adaptation for phloem-feeding insects to cope with the high osmotic pressure of their diet. This biochemical conversion is primarily carried out by the enzyme α-glucosidase/transglucosidase located in the insect's gut.[2] The overabundance of sucrose in the phloem sap ingested by these insects creates a significant osmotic challenge. To counteract this, the insects convert the excess sucrose into larger oligosaccharides like melezitose. This process reduces the molar concentration of sugars in the gut, thereby lowering the osmotic potential and preventing excessive water loss from the insect's hemolymph.[2] Environmental stressors, such as higher air temperatures and lower relative humidity, can increase the osmolality of the phloem sap in host plants. This, in turn, enhances the production of melezitose by the insects as a homeostatic response.[7]

Caption: Biosynthesis of melezitose from sucrose by α-glucosidase/transglucosidase in the gut of phloem-feeding insects.

Ecological Significance of Melezitose

The presence of melezitose in honeydew has profound implications for various trophic levels within an ecosystem, influencing the behavior, nutrition, and health of a wide range of organisms.

A Cornerstone of Ant-Hemipteran Mutualism

Melezitose is a powerful attractant for many ant species, forming the basis of a widespread mutualistic relationship between ants and honeydew-producing insects.[3] In this symbiosis, the ants act as "farmers," protecting the hemipterans from predators and parasites in exchange for a constant supply of energy-rich honeydew. The high concentration of melezitose in the honeydew of some aphid species is thought to be a key factor in strengthening this mutualism. While the direct quantification of fitness benefits to ant colonies from melezitose consumption is an area of ongoing research, studies have shown that carbohydrate availability is crucial for colony growth and reproductive success.[8] The reliable and abundant source of carbohydrates provided by melezitose-rich honeydew likely translates to increased worker longevity, higher rates of brood production, and overall colony prosperity.[9][10][11][12]

Caption: The mutualistic relationship between ants and honeydew-producing insects, mediated by melezitose.

Detrimental Effects on Honey Bees

In stark contrast to its beneficial role for ants, melezitose can be harmful to honey bees (Apis mellifera), particularly at high concentrations. When floral nectar is scarce, honey bees may forage on honeydew.[4] Honey produced from melezitose-rich honeydew, often called "cement honey," crystallizes rapidly in the honeycomb, making it inaccessible to the bees and difficult for beekeepers to extract.[1] More critically, the ingestion of high levels of melezitose can lead to "honeydew flow disease," characterized by increased mortality, swollen abdomens, and impaired movement in bees.[4] Studies have shown that a melezitose-rich diet leads to a significant increase in gut weight and can alter the composition of the gut microbiota in honey bees.[4] It is hypothesized that melezitose is not easily digested by honey bees and accumulates in the hindgut, leading to physiological stress and increased susceptibility to disease.[4]

| Parameter | Control Diet | Melezitose Diet | Reference |

| Median Survival Time | 29 days | 25 days | [4] |

| Gut-Body Weight Ratio | 52% | 60% | [4] |

| Food Uptake | Increased | Significantly Increased | [4] |

| Gut Microbiota | Normal Composition | Altered Lactic Acid Bacteria Community | [4] |

Indirect Impacts on Plant Physiology

The deposition of melezitose-rich honeydew on plant surfaces has several indirect consequences for the host plant's physiology and health. The primary effect is the growth of sooty molds, which are fungi that utilize the honeydew as a substrate.[5][6] A dense layer of sooty mold on leaves can physically block sunlight, thereby reducing the plant's photosynthetic capacity.[5] While the direct effects of melezitose on plant physiology, such as its potential role as a signaling molecule in plant defense, are not yet fully understood, the honeydew itself can influence plant-insect communication and attract other herbivores or natural enemies.[13][14] There is emerging research exploring whether components of honeydew can act as microbe- or pathogen-associated molecular patterns (MAMPs or PAMPs), potentially triggering plant defense responses.[15][16][17][18][19] However, more research is needed to determine if melezitose itself has a direct elicitor function. The physical presence of a sugar solution on the leaf surface can also potentially affect stomatal conductance and transpiration, although this is an area that requires further investigation.[20][21][22][23][24]

Methodologies for the Study of Melezitose

The accurate quantification of melezitose in various biological matrices is essential for understanding its ecological roles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC with Pulsed Amperometric Detection (PAD) is a sensitive and specific method for the analysis of underivatized carbohydrates like melezitose.

Experimental Protocol: HPLC-PAD Analysis of Melezitose in Honeydew

-

Sample Collection and Preparation:

-

Collect honeydew droplets from insect-infested plants onto a suitable substrate (e.g., aluminum foil).

-

Dissolve the collected honeydew in a known volume of ultrapure water.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

For complex matrices like honey, a pre-treatment with activated charcoal may be used to remove monosaccharides and disaccharides, allowing for better resolution of oligosaccharides.[25]

-

-

Chromatographic Conditions:

-

Column: A high-pH anion-exchange column (e.g., Dionex CarboPac™ series) is typically used for the separation of carbohydrates.

-

Mobile Phase: An isocratic or gradient elution with a sodium hydroxide solution (e.g., 80 mM NaOH) is commonly employed.[7]

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.

-

Column Temperature: The column is often maintained at an elevated temperature (e.g., 70°C) to prevent anomer separation.

-

-

Detection:

-

Pulsed Amperometric Detection (PAD) is used for the sensitive detection of carbohydrates without the need for derivatization.

-

-

Quantification:

-

Prepare a series of melezitose standards of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the melezitose concentration in the samples by comparing their peak areas to the calibration curve.

-

Caption: Workflow for the quantification of melezitose in honeydew using HPLC-PAD.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of sugars, but it requires a derivatization step to increase the volatility of the analytes. Trimethylsilyl (TMS) derivatization is a common method for this purpose.[3][26][27][28][29]

Experimental Protocol: GC-MS Analysis of Melezitose in Honeydew

-

Sample Preparation and Derivatization:

-

Dry a known amount of the honeydew sample under a stream of nitrogen.

-

Step 1: Oximation: Add a solution of methoxyamine hydrochloride (MOX) in pyridine to the dried sample. This step prevents the formation of multiple isomers of the sugars. Incubate at a specific temperature (e.g., 30°C for 90 minutes).[26]

-

Step 2: Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample. Incubate at a higher temperature (e.g., 37°C for 30 minutes) to complete the derivatization.[26]

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

-